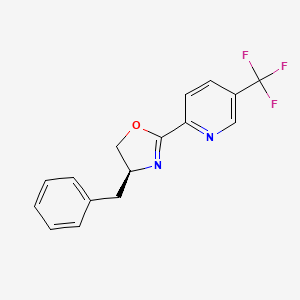

(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole” is a complex organic molecule. It contains a benzyl group, a trifluoromethyl group, and a pyridin-2-yl group, all attached to a 4,5-dihydrooxazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Applications De Recherche Scientifique

Synthesis and Chemical Properties

One-Pot Synthesis Techniques : This compound is utilized in one-pot synthesis techniques for creating complex molecules. For instance, it is involved in the synthesis of spirotetrahydrooxino[3,4-c]pyridines and spirotetrahydrofuro[3,2-b]pyridin-2-ones through lactonization processes. The formation of these products depends on the position of the pyridyl substituent, highlighting the compound's role in facilitating diverse chemical reactions (Gómez-García et al., 2016).

Acidity Constants Determination : The acid-base properties of similar derivatives have been studied in ethanol-water mixtures using a multiwavelength spectrophotometric method. These studies are essential for understanding the solubility and reactivity of such compounds in different environments (Azimi et al., 2008).

Biological and Pharmacological Applications

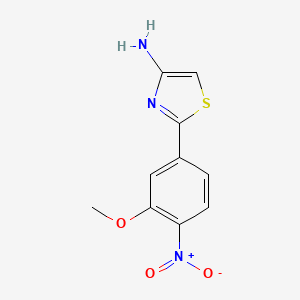

Antimicrobial and Antioxidant Activities : Derivatives of the compound have shown significant antimicrobial and antioxidant activities. For example, pyridyl substituted thiazolyl triazole derivatives exhibited promising results against human pathogenic microorganisms and demonstrated remarkable antioxidant activity (Tay et al., 2022).

Antifungal Activities : Novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety, synthesized from similar compounds, displayed moderate to high fungicidal activities against several phytopathogens. This indicates the potential of such compounds in developing new fungicides (Bai et al., 2020).

Material Science and Luminescence

Luminescent Materials : Certain complexes containing pyridinyl triazole ligands, derived from similar compounds, have been synthesized and characterized for their strong green-blue luminescence in solid state. This property is of interest for applications in organic light-emitting diodes and other photonic devices (Gusev et al., 2011).

Corrosion Inhibition

Mild Steel Corrosion Inhibition : Triazole derivatives, including those related to the mentioned compound, have been evaluated as corrosion inhibitors for mild steel in acidic mediums. These studies are critical for industrial applications where corrosion resistance is paramount (Ma et al., 2017).

Mécanisme D'action

Mode of Action

Based on its structural similarity to pyrimidinamine derivatives, it might inhibit the electron transport in mitochondrial complex i . This inhibition could disrupt the energy production in cells, leading to their death.

Result of Action

If it acts similarly to other pyrimidinamine derivatives, it could lead to cell death by disrupting energy production . .

Propriétés

IUPAC Name |

(4S)-4-benzyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-14(20-9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIDAFBRAUSYGL-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6297453.png)

![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)